

Foreword: Unlocking the Potential of a Privileged Scaffold

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Compound of Interest

Compound Name: 3-(3-Fluorophenoxy)azetidine

Cat. No.: B010085

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The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling scaffold for the design of novel therapeutics.^[1] The introduction of an azetidine ring can enhance metabolic stability, improve solubility, and provide a rigid framework for precise pharmacophore presentation.^[2] This guide focuses on a specific, yet promising, derivative: **3-(3-Fluorophenoxy)azetidine**. By integrating a fluorinated phenyl ring, this compound introduces a key structural element known to modulate pharmacokinetic and pharmacodynamic properties through effects on metabolism and target binding affinity.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of experimental design, from synthesis to biological evaluation. Our objective is to equip you with the foundational knowledge and practical methodologies necessary to effectively utilize **3-(3-Fluorophenoxy)azetidine** as a research chemical in your drug discovery endeavors.

Physicochemical Properties and Structural Attributes

A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design. These parameters influence everything from synthetic strategy to biological activity and formulation.

Table 1: Key Physicochemical Properties of **3-(3-Fluorophenoxy)azetidine**

Property	Value	Source
CAS Number	106860-03-1	[3]
Molecular Formula	C ₉ H ₁₀ FNO	[4]
Molecular Weight	167.18 g/mol	[4]
Appearance	White or light yellow solid	[4]
Solubility	Not easily soluble in water; soluble in many organic solvents	[4]

The presence of the fluorine atom is a critical design element. Its high electronegativity can influence the pKa of the azetidine nitrogen and create favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with biological targets. Furthermore, the metabolic stability of the molecule is often enhanced, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.

Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for **3-(3-Fluorophenoxy)azetidine** are not extensively documented, a robust and logical synthetic strategy can be devised based on established methodologies for analogous 3-aryloxyazetidines.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the disconnection of the ether linkage, leading to two key precursors: a protected 3-hydroxyazetidine and 3-fluorophenol. The nitrogen of the azetidine ring requires a protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during the etherification step.

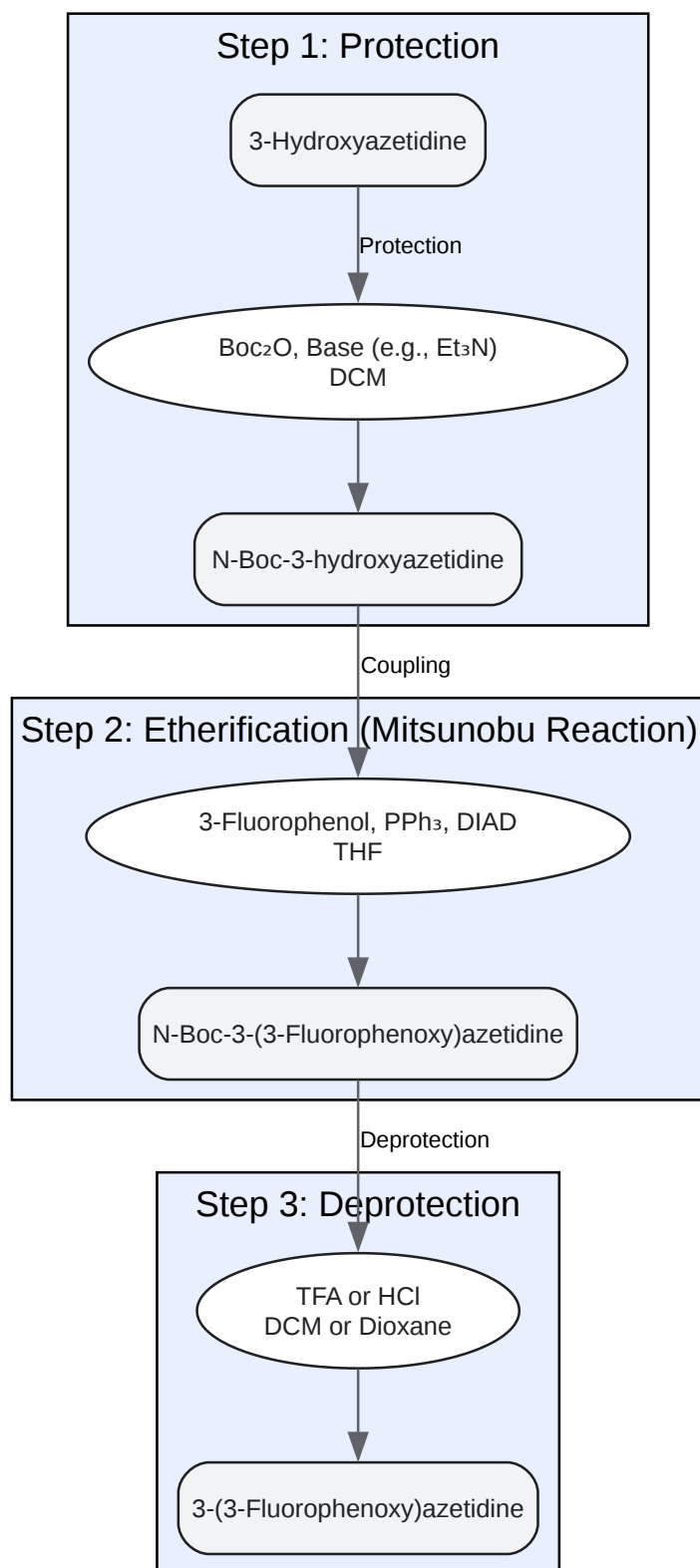


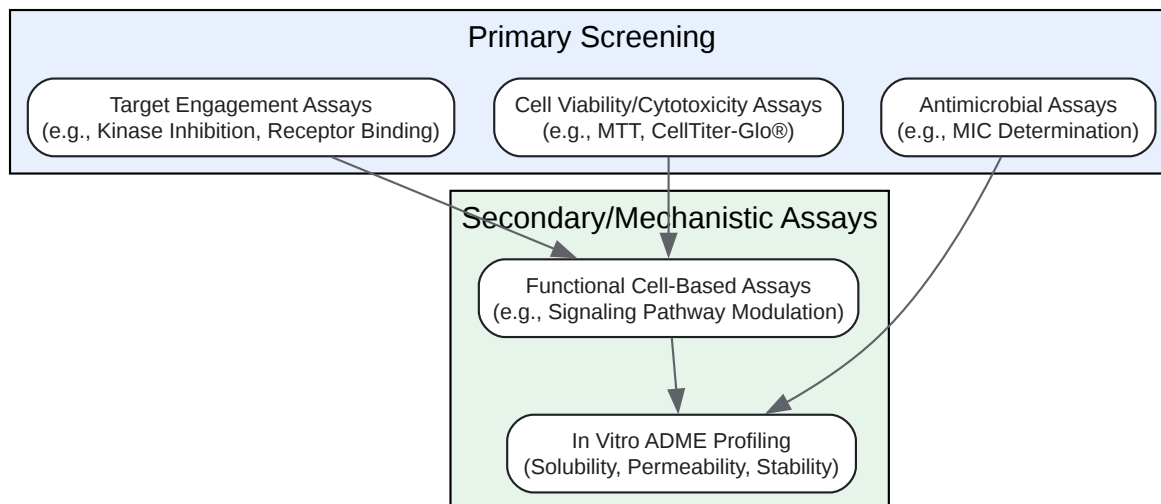
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Caption: Retrosynthetic analysis of **3-(3-Fluorophenoxy)azetidine**.

Proposed Synthetic Workflow

The forward synthesis would logically proceed through three main stages: protection of the azetidine nitrogen, formation of the ether linkage, and final deprotection.





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